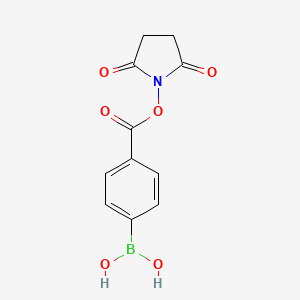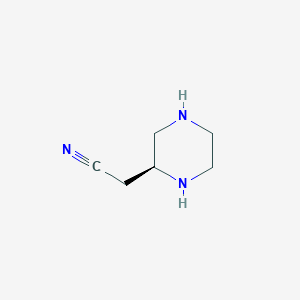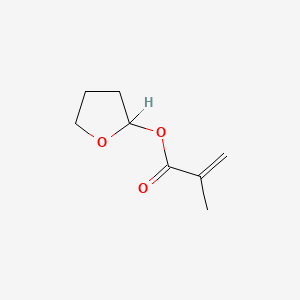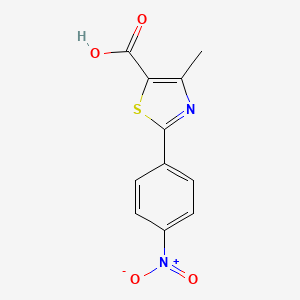
(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid
概要
説明
(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C11H10BNO6 and a molecular weight of 263.01 g/mol . This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group. It is used in various scientific research applications due to its reactivity and functional properties.
作用機序
Target of Action
The primary targets of the compound (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acidBoronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
Boronic acids are known to form reversible covalent bonds with proteins, which can lead to changes in the protein’s function
Biochemical Pathways
Boronic acids can participate in various biochemical reactions, including esterification and condensation . The impact on downstream effects would depend on the specific target and the nature of the interaction.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with targets. The compound should be stored in an inert atmosphere at 2-8°C .
準備方法
The synthesis of (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid typically involves the reaction of 4-carboxyphenylboronic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred overnight at room temperature to yield the desired product .
化学反応の分析
(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group can undergo nucleophilic substitution reactions, where the succinimide group is replaced by other nucleophiles.
科学的研究の応用
(4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid is utilized in various scientific research fields:
類似化合物との比較
Similar compounds to (4-(((2,5-Dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)boronic acid include:
Phenylboronic acid: A simpler boronic acid derivative without the (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group.
(3,5-bis(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)phenyl)phosphonic acid: A trifunctional crosslinker used in mass spectrometry studies.
4-Carboxyphenylboronic acid: The precursor used in the synthesis of this compound.
The uniqueness of this compound lies in its combination of a boronic acid group with a (2,5-dioxopyrrolidin-1-yl)oxycarbonyl group, which imparts specific reactivity and functional properties useful in various applications.
特性
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO6/c14-9-5-6-10(15)13(9)19-11(16)7-1-3-8(4-2-7)12(17)18/h1-4,17-18H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFNIEJAKSXKBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[chloro(dimethyl)silyl]propyl N-octylcarbamate](/img/structure/B3106429.png)
![2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid](/img/structure/B3106432.png)



![(R)-N-[(1R)-1-(2-chlorophenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B3106463.png)

![Pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B3106476.png)




![Pyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B3106511.png)

